Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H8ClN3O2. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its broad spectrum of biological activities, including antitumor, antibacterial, and CNS depressive properties .
Preparation Methods
The synthesis of ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate typically involves the Dimroth rearrangement, a process that rearranges heterocycles by relocating two heteroatoms within the ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light. The reaction conditions, such as the degree of aza-substitution in the rings, pH of the reaction medium, and the presence of electron-withdrawing groups, significantly affect the course of the rearrangement .
Chemical Reactions Analysis
Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including substitution and rearrangement reactions. The Dimroth rearrangement is a notable reaction for this compound, where the heterocyclic ring undergoes nucleophilic attack, followed by electrocyclic ring opening and closure . Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. It is used as a scaffold for designing anticancer agents due to its ability to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . Additionally, this compound exhibits antibacterial, CNS depressive, anticonvulsant, and antipyretic activities, making it a versatile molecule for drug development .
Mechanism of Action
The mechanism of action of ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tyrosine kinase and extracellular regulated protein kinases, which are crucial for cancer cell proliferation and survival . The compound’s ability to interact with these targets disrupts the signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . These compounds share similar biological activities but differ in their specific molecular targets and mechanisms of action. For example, pyrido[2,3-d]pyrimidin-5-one derivatives are known for their antiproliferative properties, while pyrido[2,3-d]pyrimidin-7-one derivatives are notable for their tyrosine kinase inhibitory activity .
Conclusion
This compound is a valuable compound in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Its unique chemical structure and ability to undergo various reactions make it a versatile scaffold for designing new therapeutic agents.
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H8ClN3O2/c1-2-16-10(15)9-13-7(11)6-4-3-5-12-8(6)14-9/h3-5H,2H2,1H3 |
InChI Key |
BIYHAVZSUOOKMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=N2)C(=N1)Cl |
Origin of Product |
United States |
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